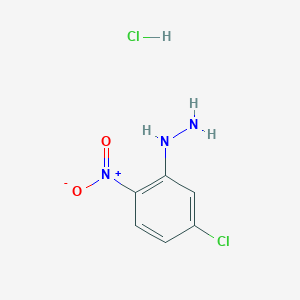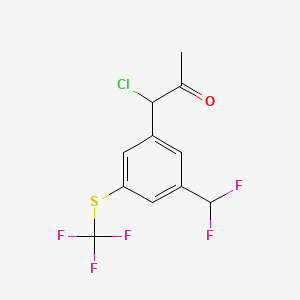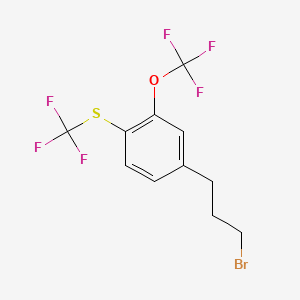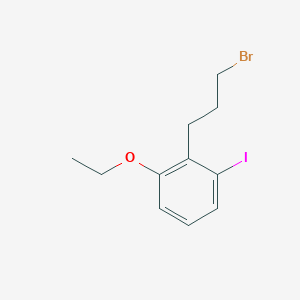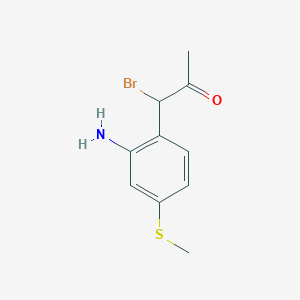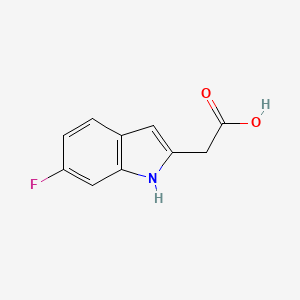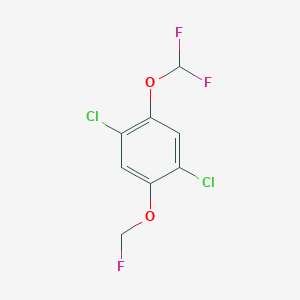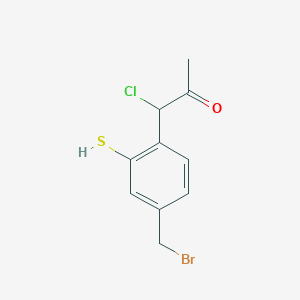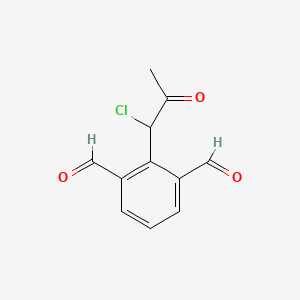
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with amino, chloro, and thioxo groups, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile. This reaction is catalyzed by choline chloride/thiourea under reflux conditions for 40 minutes or under ultrasonic irradiation for 8 minutes . This method is efficient, providing high yields and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are often employed to ensure efficient and environmentally friendly synthesis. The use of recyclable catalysts and solvent-free conditions are common practices in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its antibacterial and antifungal properties. It shows potential as a lead compound for developing new antimicrobial agents.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It has been studied for its potential interactions with biological macromolecules, such as DNA, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-2,4-dihydro-3-phenyl pyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar pyridine core and exhibits comparable biological activities.
6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate:
Uniqueness
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioxo group, in particular, provides opportunities for further chemical modifications and the development of novel derivatives with enhanced properties.
Properties
Molecular Formula |
C13H7ClN4S |
|---|---|
Molecular Weight |
286.74 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7ClN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)18-13(19)9(11)6-16/h1-4H,(H3,17,18,19) |
InChI Key |
MHFIHCSFYKNHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


